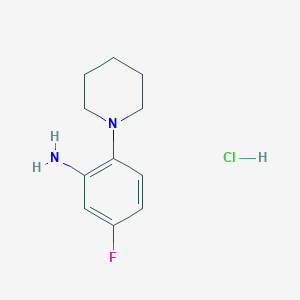

5-Fluoro-2-piperidin-1-ylaniline hydrochloride

Description

5-Fluoro-2-piperidin-1-ylaniline hydrochloride is a primary amine hydrochloride derivative featuring a piperidine ring substituted at the 2-position of an aniline core, with a fluorine atom at the 5-position. It has been utilized in research settings, though commercial availability is currently discontinued . Its molecular formula is C₁₁H₁₅ClFN₂, with a molecular weight of 229.67 g/mol. The compound’s structure combines aromatic and aliphatic amine functionalities, making it relevant for studies in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

5-fluoro-2-piperidin-1-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2.ClH/c12-9-4-5-11(10(13)8-9)14-6-2-1-3-7-14;/h4-5,8H,1-3,6-7,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUMOTCNMGDKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185302-55-9 | |

| Record name | Benzenamine, 5-fluoro-2-(1-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185302-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with 5-fluoro-2-nitroaniline or related nitro-substituted fluoroanilines as the aromatic core. The nitro group is a key intermediate functional group that is later reduced to the aniline.

Nucleophilic Aromatic Substitution (SNAr) with Piperidine

The piperidin-1-yl group is introduced via nucleophilic substitution on a suitable aromatic precursor, often a halogenated nitrobenzene derivative. For example, 4-fluoronitrobenzene or 5-fluoro-2-nitrobenzyl ether derivatives react with piperidine or substituted piperidines in the presence of base and phase transfer catalysts to form nitro-substituted piperidinyl anilines.

Reduction of Nitro to Amino Group

Subsequently, the nitro group is reduced to an amine using catalytic hydrogenation (palladium on carbon under hydrogen pressure) or chemical reduction (e.g., iron powder in acidic medium, hydrazine hydrate with Raney nickel catalyst). This step converts the nitro-piperidinyl intermediate to the target 5-fluoro-2-piperidin-1-ylaniline.

Formation of Hydrochloride Salt

The free base aniline is treated with hydrochloric acid or HCl gas to yield the hydrochloride salt, improving the compound’s crystallinity and stability.

Detailed Preparation Methods from Literature and Patents

Method from Brigatinib Intermediate Synthesis (Patent CN113024454A)

- Step 1: React 5-fluoro-2-nitrobenzyl ether with piperidone hydrochloride in the presence of potassium carbonate and tetrabutylammonium bromide in N,N-dimethylformamide at 75-80 °C for 20 hours to obtain 1-(3-methoxy-4-nitrophenyl) piperidin-4-one with 90% yield and 98% purity.

- Step 2: Reductive amination using sodium triacetoxyborohydride followed by palladium-carbon catalyzed hydrogenation under 0.5 MPa pressure at room temperature reduces the nitro group to the amine.

- Advantages: High purity and moderate yield; mild reaction conditions.

- Disadvantages: Use of expensive reducing agent sodium triacetoxyborohydride; overall yield about 34.5%.

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | 5-fluoro-2-nitrobenzyl ether + piperidone hydrochloride, K2CO3, TBAB, DMF, 75-80°C, 20h | 90 | High purity intermediate |

| 2 | Reductive amination + Pd/C hydrogenation, 0.5 MPa, rt, 10-40h | ~34.5 | Expensive reagent, moderate overall yield |

Method via Nucleophilic Substitution and Reduction (Research Article)

- Step 1: 4-fluoronitrobenzene reacts with piperidine in dimethyl sulfoxide (DMSO) with potassium carbonate at 55 °C for 2 hours to yield 1-(4-nitrophenyl) piperidine with 95% yield.

- Step 2: Reduction of nitro group using hydrazine hydrate and Raney nickel catalyst in ethanol at 25-35 °C for 30 minutes yields 4-(piperidin-1-yl) aniline with 75% yield.

- Step 3: Subsequent functionalization steps can be performed depending on target derivatives.

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | 4-fluoronitrobenzene + piperidine, K2CO3, DMSO, 55°C, 2h | 95 | Efficient SNAr reaction |

| 2 | Reduction with hydrazine hydrate, Raney Ni, EtOH, 25-35°C, 30 min | 75 | Mild reduction conditions |

Industrial-Scale Preparation (Patent CN118146138B)

- Uses 1-chloro-5-fluoro-2-methyl-4-nitrobenzene and isopropanol in an alkaline system to form an intermediate.

- Subsequent reaction with N-Boc-4-piperidinyl methyl ester and lithium hexamethyldisilazide (LiHMDS) in organic solvent.

- Hydrolysis, Boc deprotection, and reduction steps follow to yield the piperidinyl aniline hydrochloride salt.

- Advantages include:

- Use of inexpensive and readily available starting materials.

- Avoidance of precious metal catalysts like palladium.

- No pressurized hydrogenation required, improving safety.

- High yield (~60%) and purity (>99.9%).

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | 1-chloro-5-fluoro-2-methyl-4-nitrobenzene + isopropanol, alkaline medium | Not specified | Formation of intermediate a1 |

| 2 | Reaction with N-Boc-4-piperidinyl methyl ester, LiHMDS | Not specified | Formation of a2 |

| 3 | Hydrolysis, Boc deprotection, reduction, HCl addition | ~60 | High purity, scalable process |

Comparative Analysis of Preparation Methods

| Parameter | Method 1 (Patent CN113024454A) | Method 2 (Research Article) | Method 3 (Patent CN118146138B) |

|---|---|---|---|

| Starting Materials | 5-fluoro-2-nitrobenzyl ether, piperidone hydrochloride | 4-fluoronitrobenzene, piperidine | 1-chloro-5-fluoro-2-methyl-4-nitrobenzene, N-Boc-4-piperidinyl methyl ester |

| Key Reaction Type | SNAr, reductive amination, hydrogenation | SNAr, catalytic reduction | SNAr, organolithium reaction, hydrolysis, reduction |

| Reducing Agent | Sodium triacetoxyborohydride, Pd/C | Hydrazine hydrate, Raney Ni | Chemical reduction (not Pd-based) |

| Reaction Conditions | 50-100 °C, 0.3-1.5 MPa H2 pressure | 25-55 °C, atmospheric pressure | Mild, no pressurized hydrogenation |

| Yield | ~34.5% overall | 75-95% for steps 1 and 2 | ~60% overall |

| Purity | ~98% intermediate, high final purity | High | >99.9% purity |

| Industrial Suitability | Moderate, expensive reagents | Good for lab scale | High, safe, cost-effective |

Research Findings and Notes

- The use of phase transfer catalysts (e.g., tetrabutylammonium bromide) enhances nucleophilic aromatic substitution efficiency.

- Reduction of nitro groups to amines can be achieved by catalytic hydrogenation or chemical reductants; catalytic hydrogenation offers cleaner reactions but requires pressurized hydrogen.

- Avoiding expensive reducing agents and precious metal catalysts reduces cost and improves scalability.

- Formation of the hydrochloride salt is typically done by treatment with hydrochloric acid in organic solvents, yielding a stable crystalline product.

- Safety considerations favor methods that avoid pressurized hydrogen and hazardous reagents.

- The fluorine substituent at the 5-position contributes to the compound’s biological activity and affects reactivity during synthesis.

Summary Table of Preparation Methods

| Step | Description | Typical Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Aromatic substitution | SNAr of halogenated nitrobenzene with piperidine | 50-80 °C, K2CO3, DMF or DMSO | 90-95 | Phase transfer catalysts improve yield |

| Nitro group reduction | Catalytic hydrogenation or chemical reduction | Pd/C + H2 (0.3-1.5 MPa) or Raney Ni + hydrazine hydrate | 75-90 | Hydrogenation cleaner but requires pressure |

| Salt formation | Reaction with HCl | Room temperature, organic solvent | Quantitative | Stabilizes compound as hydrochloride salt |

| Purification | Filtration, recrystallization | Solvent-dependent | High | High purity achievable |

Chemical Reactions Analysis

Types of Reactions:

Reduction: The nitro group in the precursor can be reduced to an amine.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Common reducing agents include with a or .

Substitution: Reagents such as or in the presence of a suitable nucleophile.

Major Products:

Reduction: The major product is 5-Fluoro-2-piperidin-1-ylaniline.

Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

Chemical Research Applications

Building Block in Synthesis

5-Fluoro-2-piperidin-1-ylaniline hydrochloride serves as a critical building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical reactions, including nucleophilic substitutions and reductions. The compound is often utilized in the study of reaction mechanisms and kinetics, providing insights into the behavior of chemical systems under various conditions.

Synthetic Routes

The synthesis typically involves the reduction of 5-fluoro-2-nitroaniline with piperidine, followed by the formation of the hydrochloride salt. This process can be scaled for industrial production while maintaining high purity and yield through recrystallization techniques.

Biological Research Applications

Proteomics Research

In biological studies, this compound is employed in proteomics to investigate protein interactions and functions. Its ability to modify protein structures makes it valuable for understanding complex biological systems .

Anticancer Potential

Recent studies have indicated that derivatives of piperidine, including those related to this compound, exhibit potential anticancer activity. For instance, compounds incorporating piperidine fragments have shown enhanced cytotoxicity against various cancer cell lines, suggesting their role in drug development aimed at cancer treatment .

Medicinal Applications

Therapeutic Investigations

While this compound has not yet received clinical approval, it is under investigation for potential therapeutic applications. The compound's structural properties may contribute to the development of new drugs targeting specific diseases or conditions .

Case Studies and Research Findings

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural analogs and their properties:

Key Observations:

The isoindolinone derivative (C₁₄H₁₈ClFN₂O) differs significantly in core structure, featuring a bicyclic framework instead of a simple aniline, which may enhance rigidity and alter pharmacological activity .

Molecular Weight and Complexity :

- The piperidine-substituted aniline hydrochlorides (229.67–252.16 g/mol) are heavier than simpler aromatic amines like ortho-toluidine hydrochloride (143.61 g/mol), reflecting increased structural complexity .

Safety and Stability: Ortho-toluidine hydrochloride’s carcinogenicity underscores the impact of substituents on toxicity profiles. Piperidine substitution may mitigate risks compared to methyl groups in toluidine derivatives .

Biological Activity

5-Fluoro-2-piperidin-1-ylaniline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a fluorine atom and an aniline moiety. The molecular formula is with a molar mass of approximately 229.68 g/mol. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of specific enzymes involved in cancer cell proliferation and inflammation. For instance, it has shown potential in inhibiting the ACK1 tyrosine kinase, which is implicated in several cancer pathways .

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including those derived from leukemia and solid tumors. The IC50 values for these activities are typically in the nanomolar range .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory activity, showing promise in reducing markers such as COX-2 and iNOS in cellular assays .

Case Study 1: Anticancer Activity

A study focused on the effects of this compound on L1210 mouse leukemia cells revealed significant growth inhibition. The compound exhibited IC50 values below 100 nM, indicating potent antiproliferative effects. The mechanism was linked to the intracellular release of active metabolites that interfere with nucleotide synthesis pathways .

Case Study 2: Anti-inflammatory Activity

In another investigation, the compound was tested for its ability to modulate inflammatory responses in vitro. Results indicated that treatment with this compound led to a marked decrease in pro-inflammatory cytokines and enzymes, suggesting its potential as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 5-fluoro-2-piperidin-1-ylaniline hydrochloride with high purity?

- Methodology : Utilize nucleophilic aromatic substitution or cross-coupling reactions, given the fluorine substituent's electron-withdrawing properties. Purification via column chromatography (silica gel, gradient elution with dichloromethane/methanol) or recrystallization (using ethanol/water mixtures) is critical to achieve ≥95% purity. Monitor reaction progress using TLC or HPLC with UV detection at 254 nm. Characterize intermediates and final product via H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Safety Protocol : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or skin contact. Store in a tightly sealed container under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis or decomposition. Avoid exposure to moisture, heat (>50°C), or incompatible materials (strong oxidizers). Refer to SDS guidelines for spill management (e.g., absorb with inert material, dispose as hazardous waste) .

Q. What analytical techniques are most effective for characterizing this compound’s stability under varying pH conditions?

- Stability Assessment : Conduct accelerated stability studies using HPLC-UV/MS to track degradation products. Prepare buffer solutions (pH 1–13) and incubate the compound at 25°C and 40°C. Monitor changes in peak area/retention time over 14 days. Compare degradation kinetics using Arrhenius plots. For hygroscopicity analysis, perform dynamic vapor sorption (DVS) experiments .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s solubility in polar vs. nonpolar solvents?

- Contradiction Analysis : Replicate solubility tests (e.g., shake-flask method) in solvents like water, DMSO, ethanol, and hexane under controlled temperature (25°C ± 0.5°C). Use quantitative F NMR to measure saturation concentrations. Cross-validate with computational models (COSMO-RS or Hansen solubility parameters) to identify discrepancies caused by impurities or solvent polarity indices .

Q. What theoretical frameworks can explain the compound’s reactivity in nucleophilic environments?

- Mechanistic Insight : Apply frontier molecular orbital (FMO) theory to predict electrophilic/nucleophilic sites. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states during substitution reactions. Compare experimental kinetic data (e.g., rate constants in aqueous vs. aprotic media) with computational predictions to validate mechanistic pathways .

Q. How might structural modifications to the piperidine ring affect the compound’s pharmacokinetic properties?

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied ring substituents (e.g., methyl, hydroxyl groups). Assess logP (octanol-water partitioning), plasma protein binding (equilibrium dialysis), and metabolic stability (human liver microsomes). Use molecular docking to predict interactions with cytochrome P450 enzymes or target receptors (e.g., CNS targets due to fluorinated aromatic systems) .

Q. What experimental designs are optimal for studying the compound’s environmental fate in aquatic systems?

- Ecotoxicology Protocol : Perform OECD 301 biodegradation tests under aerobic conditions. Quantify photodegradation using simulated sunlight (Xe lamp) and LC-MS/MS to identify transformation products. Assess bioaccumulation potential via bioconcentration factor (BCF) calculations in model organisms (e.g., Daphnia magna) .

Data Presentation

Table 1. Key Physicochemical Properties of this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.